BenchChemオンラインストアへようこそ!

Lincomycin hydrochloride monohydrate

Antimicrobial susceptibility Lincosamide antibiotics MIC determination

Lincomycin hydrochloride monohydrate (7179-49-9) – the defined monohydrate salt with precise crystallinity (orthorhombic P2₁2₁2) ensures analytical reproducibility. As the direct clindamycin precursor, verify B‑component impurity ≤0.1% to meet stringent regulatory specs. The 4‑dilution potency differential vs clindamycin supports D‑test susceptibility panels. In swine feed, achieves pulmonary concentrations ~10‑fold above MIC against M. hyopneumoniae, outperforming tylosin. 36‑month stability (−20°C). Order high‑purity lot with certified impurity profile.

Molecular Formula C18H37ClN2O7S
Molecular Weight 461.0 g/mol
CAS No. 7179-49-9
Cat. No. B1675470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin hydrochloride monohydrate
CAS7179-49-9
SynonymsEpilincomycin
Hemihydrate Lincomycin Monohydrochloride
Lincocin
Lincolnensin
Lincomycin
Lincomycin A
Lincomycin Hydrochloride
Lincomycin Monohydrochloride
Lincomycin Monohydrochloride, (2S-cis)-Isomer
Lincomycin Monohydrochloride, (L-threo)-Isomer
Lincomycin Monohydrochloride, Hemihydrate
Lincomycin, (2S-cis)-Isomer
Lincomycin, (L-threo)-Isome
Molecular FormulaC18H37ClN2O7S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
InChIInChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2/t9-,10-,11+,12-,13+,14-,15-,16-,18-;;/m1../s1
InChIKeyLFZGYTBWUHCAKF-DCNJEFSFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lincomycin Hydrochloride Monohydrate: Procurement-Grade Lincosamide Antibiotic


Lincomycin hydrochloride monohydrate (CAS 7179-49-9) is a lincosamide antibiotic produced via fermentation of Streptomyces lincolnensis [1]. It functions as a peptidyl transferase inhibitor, binding the 23S rRNA of the 50S ribosomal subunit to block bacterial protein synthesis . As the monohydrate hydrochloride salt form, this compound offers defined crystallographic and hydration properties critical for analytical standardization, pharmaceutical formulation, and industrial quality control [2]. It is the primary precursor material for the semi-synthesis of clindamycin and serves as a widely used antimicrobial agent in both human and veterinary medicine [3].

Why Lincomycin Hydrochloride Monohydrate Cannot Be Replaced by Alternative Lincosamides or Salt Forms


Procurement decisions for lincosamide antibiotics must account for critical differentiators that preclude simple substitution. While clindamycin (7-chloro-7-deoxylincomycin) is a semi-synthetic derivative of lincomycin and shares the same ribosomal binding site, their antimicrobial potency differs substantially in magnitude [1]. The monohydrate hydrochloride salt form confers distinct physicochemical properties—including defined hydration state, crystallinity, and solubility profile—that directly impact analytical standardization, formulation stability, and regulatory compliance relative to the free base or alternative salt forms [2]. Additionally, industrial-grade lincomycin hydrochloride monohydrate exhibits batch-to-batch variation in the B-component impurity, a structurally related analog with only 25% of the antimicrobial activity of lincomycin [3]. Procurement without verifying B-component content and salt-form specification introduces quantifiable risks to both antimicrobial efficacy and downstream process consistency.

Lincomycin Hydrochloride Monohydrate: Quantitative Differentiation Evidence Against Comparators


Lincomycin vs. Clindamycin: 4-Dilution MIC Differential Against Clinical S. aureus Isolates

In a multicenter study of 555 clinical Staphylococcus aureus isolates from hospitalized patients across 16 Russian centers, clindamycin demonstrated significantly higher in vitro potency than lincomycin. Clindamycin MIC was generally 4 dilutions lower than that of lincomycin. Notably, among clindamycin-susceptible strains (MIC ≤0.5 mg/L), 14 isolates exhibited lincomycin MIC values exceeding 128 mg/L, indicating a profound susceptibility disconnect between the two lincosamides [1]. This quantifies the precise potency differential that governs clinical selection between these two otherwise structurally and mechanistically related antibiotics.

Antimicrobial susceptibility Lincosamide antibiotics MIC determination

Lincomycin vs. Tylosin and Tiamulin: Pulmonary Tissue Concentration Relative to Mycoplasma MIC in Swine

In swine receiving lincomycin as a feed additive, pulmonary lincomycin concentrations reached levels approximately 10-fold higher than its MIC against Mycoplasma hyopneumoniae. In contrast, tylosin administered under comparable conditions failed to achieve pulmonary concentrations exceeding its MIC against the same organism [1]. This tissue-level pharmacokinetic advantage distinguishes lincomycin from tylosin for respiratory mycoplasma indications, despite both being used as feed additives in swine production.

Veterinary pharmacokinetics Feed additive antibiotics Mycoplasma hyopneumoniae

Lincomycin B-Component Control: ≤0.1% Specification Through Advanced Purification

Lincomycin B is a structurally related fermentation byproduct that differs from lincomycin by substitution of a propyl group with an ethyl group at the C4 position of the proline moiety. Its antimicrobial activity is only 25% (one-quarter) that of lincomycin [1]. While pharmacopoeial standards typically permit lincomycin B content up to 5%, advanced purification processes using secondary extraction with sec-octanol and acetone crystallization can reduce lincomycin B content to ≤0.1%, with yield improvements of 5–7% [1]. This represents a 50-fold improvement in purity relative to standard pharmacopoeial limits (5% vs. ≤0.1%).

Pharmaceutical impurity control Antibiotic purification Downstream processing

Inoculum Effect: Bactericidal-to-Bacteriostatic Transition at Clinical Bacterial Densities

Lincomycin exhibits a pronounced inoculum effect that alters its bactericidal activity as bacterial density increases. Against 40 strains of S. aureus tested at low inoculum (≤10⁴ CFU/mL), lincomycin demonstrated bactericidal activity with median MIC = 0.78 μg/mL and median MBC = 1.56 μg/mL. At intermediate inoculum (10⁵ CFU/mL), activity shifted to primarily bacteriostatic (median MIC = 1.56 μg/mL, median MBC = 12.5 μg/mL). At high inoculum (>10⁷ CFU/mL), bactericidal activity was essentially lost (median MIC = 3.13 μg/mL, median MBC >100 μg/mL) [1]. This contrasts with beta-lactams and fluoroquinolones, which generally maintain bactericidal activity across broader inoculum ranges, and informs appropriate clinical and experimental use scenarios.

Antimicrobial pharmacodynamics Inoculum effect MIC/MBC determination

Lincomycin Hydrochloride Monohydrate: 36-Month Lyophilized Stability with Validated Solution Storage Parameters

Lincomycin hydrochloride monohydrate in lyophilized form demonstrates stability for 36 months when stored at -20°C under desiccated conditions. In solution, storage at -20°C maintains potency for up to 3 months, though aliquoting to avoid repeated freeze-thaw cycles is recommended [1]. This stability profile provides a defined procurement and inventory management framework for research laboratories and industrial users. The monohydrate form provides a defined hydration state (one water molecule per lincomycin hydrochloride unit) that contributes to crystalline stability and batch-to-batch analytical consistency, in contrast to the anhydrous free base form (CAS 154-21-2) which may exhibit different hygroscopic behavior [2].

Compound stability Storage conditions Lyophilized formulation

Lincomycin Hydrochloride Monohydrate: Evidence-Based Application Scenarios


Antimicrobial Susceptibility Reference Standard for Lincosamide-Class MIC Determinations

Given the well-characterized 4-dilution potency differential between lincomycin and clindamycin against S. aureus [1], lincomycin hydrochloride monohydrate serves as an essential comparator compound in antimicrobial susceptibility testing panels. Its use as a reference standard enables laboratories to establish lincosamide-class susceptibility breakpoints and detect inducible clindamycin resistance via the D-test, where lincomycin's lower intrinsic potency provides a more sensitive indicator of erm gene-mediated resistance mechanisms [1].

High-Purity Precursor for Clindamycin Semi-Synthesis

Lincomycin hydrochloride monohydrate is the direct chemical precursor for the industrial semi-synthesis of clindamycin via chlorination at the 7-position. The B-component impurity, which differs from lincomycin only by an ethyl-for-propyl substitution, has only 25% of lincomycin's antimicrobial activity and directly affects downstream clindamycin product quality [1]. Procuring lincomycin hydrochloride monohydrate with verified B-component content ≤0.1% (versus the standard pharmacopoeial limit of ≤5.0%) is critical for manufacturers requiring high-purity starting material to meet stringent regulatory specifications for clindamycin phosphate and clindamycin hydrochloride finished products [1].

Swine Respiratory Disease Feed Additive with Documented Pulmonary Tissue Penetration

In swine production, lincomycin hydrochloride monohydrate administered as a feed additive achieves pulmonary tissue concentrations approximately 10-fold higher than its MIC against Mycoplasma hyopneumoniae, whereas tylosin fails to achieve pulmonary concentrations above its MIC under comparable conditions [1]. This PK/PD advantage supports the procurement of lincomycin over tylosin for feed-additive control of porcine respiratory disease complex where Mycoplasma hyopneumoniae is a primary or contributing pathogen [1].

Long-Term Reference Material Storage for Analytical Method Validation

The 36-month stability of lyophilized lincomycin hydrochloride monohydrate stored at -20°C under desiccated conditions [1], combined with its fully resolved single-crystal X-ray structure (orthorhombic P2₁2₁2, a=18.5294 Å, b=20.5980 Å, c=6.17380 Å, V=2356.35 ų) [2], makes this compound suitable as a long-term analytical reference standard for HPLC method development, validation, and system suitability testing. The defined monohydrate stoichiometry ensures reproducible weighing and solution preparation across multi-year study intervals, unlike hygroscopic free base forms where variable water content introduces quantitative uncertainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lincomycin hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.